molecular formula C13H12N6OS2 B2615544 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1334372-31-4

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2615544
CAS No.: 1334372-31-4
M. Wt: 332.4
InChI Key: QWYBFGVVAJYZOI-UHFFFAOYSA-N
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Description

The compound “2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule that contains several different functional groups, including an imidazole ring, a pyridazine ring, a thiazole ring, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings and functional groups . The imidazole, pyridazine, and thiazole rings are likely to contribute to the compound’s stability and may also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the imidazole, pyridazine, and thiazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored for their potential applications, including insecticidal properties. For instance, derivatives of thiadiazole have been synthesized and assessed for their activity against the cotton leafworm, Spodoptera littoralis, showcasing the compound's utility in developing new insecticides (Fadda et al., 2017). Another study focused on the discovery of clinical candidates, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), highlighting its potential for treating diseases involving ACAT-1 overexpression due to its aqueous solubility and oral absorption improvements (Shibuya et al., 2018).

Imaging and Diagnostic Applications

Research into imaging and diagnostic applications has led to the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT. These compounds, including variations with high affinity and selectivity for the Peripheral Benzodiazepine Receptors (PBR), demonstrate the chemical's utility in developing diagnostic tools for in vivo studies (Katsifis et al., 2000).

Antimicrobial Activities

The compound's derivatives have been evaluated for antimicrobial activities, highlighting its potential in developing new antimicrobial agents. Novel sulphonamide derivatives exhibited significant antimicrobial activity, indicating the compound's relevance in addressing microbial resistance (Fahim & Ismael, 2019).

Mechanism of Action

The mechanism of action of this compound is not known at this time .

Safety and Hazards

The safety and hazards associated with this compound are not known at this time .

Future Directions

Given the complexity of this compound and the functional groups it contains, it could be of interest for further study in a variety of fields, including organic chemistry, medicinal chemistry, and material science .

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-6-22-13(15-9)16-11(20)7-21-12-3-2-10(17-18-12)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYBFGVVAJYZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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